Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]-
Description
The compound Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- (CAS: Not explicitly provided in evidence) features an ethanamine backbone with a [(4-methoxyphenyl)methyl]thio substituent at the second carbon. This structure combines a thioether linkage (S-CH₂) with a 4-methoxybenzyl group, distinguishing it from oxygen-linked analogs.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPIICVTDYJKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- typically involves the reaction of 2-chloroethanamine with 4-methoxybenzyl mercaptan under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the chloroethanamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the 4-methoxyphenylmethylthio group may enhance its binding affinity and specificity, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues
2-(4-Methylphenyl)thio]ethanamine (CAS: 42404-23-9)
- Structure : Simplifies the target compound by replacing the 4-methoxy group with a methyl group.
- Synthetic Routes: Both compounds likely utilize thiol-ene coupling or nucleophilic substitution for thioether formation, but the methoxy group requires protection/deprotection steps .
2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine (2C-C)
- Structure : A phenethylamine with chloro and dimethoxy substituents on the phenyl ring.
- Pharmacology: 2C-C acts as a serotonin receptor agonist, while the thioether in the target compound may modulate receptor binding affinity or selectivity .
2C-T-7 Hydrochloride (CAS: Not provided)
- Structure : 2-(2,5-Dimethoxy-4-propylsulfanylphenyl)ethanamine.
- Key Differences :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~285.3* | ~2.8 | Low | 4-Methoxybenzylthio, ethanamine |
| 2-(4-Methylphenyl)thio]ethanamine | 167.27 | 2.1 | Moderate | 4-Methylbenzylthio |
| 2C-T-7 Hydrochloride | 291.9 | 3.5 | Low | Propylthio, dimethoxy |
| 25C-NBOMe | ~340.4 | 3.2 | Very Low | Methoxybenzyl, dimethoxy |
*Estimated based on molecular formula (C₁₀H₁₃NOS).
- Stability : Thioethers are generally less prone to oxidative degradation than sulfoxides but may still undergo metabolic sulfoxidation .
Pharmacological and Toxicological Profiles
- Receptor Interactions: NBOMe Analogs: Derivatives like 25C-NBOMe (N-methoxybenzyl substitution) exhibit potent 5-HT₂A agonism. The target compound’s thioether may reduce binding affinity compared to oxygen ethers but enhance metabolic stability . 2C-T Series: Thioether-containing 2C-T compounds (e.g., 2C-T-7) show hallucinogenic effects, suggesting the target compound may share psychoactive properties .
- Toxicity :
Analytical Differentiation
- Chromatography-Mass Spectrometry :
Biological Activity
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- (CAS Number: 22876-64-8) is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- features an ethanamine backbone substituted with a 4-methoxyphenylmethylthio group. The methoxy group enhances the compound's electron-donating ability, which may influence its reactivity and interactions with biological targets. The compound's unique structure is believed to contribute to its binding affinity and specificity towards various enzymes and receptors.
Antimicrobial Properties
Research indicates that Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of microorganisms, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae
- Fungi : Candida albicans
The compound's mechanism of action appears to involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways within the pathogens.
Anticancer Activity
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- has also been investigated for its anticancer potential. It has shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The National Cancer Institute (NCI) screening highlighted its ability to inhibit growth in multiple human tumor cell lines, suggesting a promising avenue for cancer therapy development .
The biological activity of Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity or receptor function through selective binding. This interaction can lead to alterations in cellular signaling pathways, promoting either antimicrobial or anticancer effects depending on the target cells involved.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]-, it can be compared with structurally related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Ethanamine, 2-[(4-methoxyphenyl)thio]- | Moderate | Low |
| Ethanamine, 2-methoxy- | Low | Moderate |
| Ethanamine, 2-[(4-methylphenyl)methyl]thio]- | High | High |
This table highlights that Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- possesses a balanced profile of both antimicrobial and anticancer activities compared to its analogs.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various ethanamine derivatives showed that those containing the methoxy group exhibited enhanced antibacterial activity against Staphylococcus aureus at concentrations as low as 100 µg/mL .
- Anticancer Screening : In a comprehensive screening by the NCI, Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- demonstrated significant cytotoxicity against leukemia cell lines with IC50 values ranging from 0.5 µM to 1.0 µM . This suggests potential for further development as a therapeutic agent in oncology.
- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it inhibits key metabolic enzymes involved in cancer cell proliferation, thereby inducing apoptosis in malignant cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
